molecular formula C8H10N2O2S B1628112 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 360-80-5

3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B1628112
CAS No.: 360-80-5
M. Wt: 198.24 g/mol
InChI Key: JXIUDFUSAVZJDS-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted aniline with a sulfonyl chloride, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit interesting pharmacological properties, making it a candidate for drug development and biochemical research.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where sulfur-containing heterocycles are known to be effective.

Industry

Industrially, the compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine: A related compound with similar structural features.

    Sulfonamides: Compounds containing the sulfonamide group, often used in medicinal chemistry.

    Thiazines: Another class of sulfur-containing heterocycles with diverse applications.

Uniqueness

3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-6-9-7-4-2-3-5-8(7)13(11,12)10-6/h2-6,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIUDFUSAVZJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC=CC=C2S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618584
Record name 3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360-80-5
Record name 3-Methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
3-Methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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